molecular formula C3H9NO3S B155191 Sulfur trioxide-trimethylamine CAS No. 3162-58-1

Sulfur trioxide-trimethylamine

Cat. No.: B155191
CAS No.: 3162-58-1
M. Wt: 139.18 g/mol
InChI Key: DXASQZJWWGZNSF-UHFFFAOYSA-N
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Description

Sulfur trioxide-trimethylamine is a chemical compound formed by the combination of sulfur trioxide and trimethylamine. It is known for its role as a reagent in various chemical reactions, particularly in the sulfation of organic molecules. This compound is highly reactive and is used in both laboratory and industrial settings for its ability to introduce sulfate groups into other molecules .

Mechanism of Action

Target of Action

Sulfur trioxide-trimethylamine (TMAS) is primarily used as a reagent for sulfonation and sulfamation reactions . Its primary targets are molecules that require the addition of a sulfate group, such as resveratrol metabolites, chitooligosaccharides, and glycosaminoglycans . The addition of a sulfate group can significantly alter the properties of these molecules, enabling them to participate in various biological processes.

Mode of Action

TMAS acts as a high-activity sulfate group donor . It interacts with its targets by transferring a sulfate group to them. This sulfation process is facilitated by the strong Lewis acid properties of sulfur trioxide, which is part of the TMAS complex . The trimethylamine component of TMAS serves to stabilize the sulfur trioxide, making the complex a more manageable and effective reagent .

Biochemical Pathways

The sulfation reactions catalyzed by TMAS can affect various biochemical pathways. For instance, the sulfation of resveratrol metabolites and chitooligosaccharides can influence pathways related to anti-HIV-1 activity . Similarly, the sulfation of glycosaminoglycans can facilitate the activation of signaling pathways dependent on sulfation patterns .

Result of Action

The primary result of TMAS’s action is the sulfation of target molecules. This can lead to a variety of molecular and cellular effects, depending on the specific molecule being sulfated. For example, the sulfation of resveratrol metabolites can enhance their anti-HIV-1 activity . Similarly, the sulfation of glycosaminoglycans can enable them to participate in various cellular signaling pathways .

Action Environment

The action of TMAS can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the sulfation process . Additionally, the presence of other substances in the reaction environment can also impact the action of TMAS. For example, certain solvents can enhance the solubility of TMAS, thereby facilitating its interaction with target molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfur trioxide-trimethylamine can be synthesized by reacting sulfur trioxide with trimethylamine. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

SO3+(CH3)3N(CH3)3 \text{SO}_3 + \text{(CH}_3\text{)}_3\text{N} \rightarrow \text{(CH}_3\text{)}_3\ SO3​+(CH3​)3​N→(CH3​)3​ 

Properties

IUPAC Name

N,N-dimethylmethanamine;sulfur trioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9N.O3S/c2*1-4(2)3/h1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXASQZJWWGZNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C.O=S(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185505
Record name Sulphur trioxide trimethylamine (1:1)
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Molecular Weight

139.18 g/mol
Source PubChem
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CAS No.

3162-58-1, 17736-86-6
Record name Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:1)
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Record name Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:?)
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Record name Sulphur trioxide trimethylamine (1:1)
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Record name Trimethylamine, compound with sulphur trioxide
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Record name Sulphur trioxide--trimethylamine (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes sulfur trioxide-trimethylamine a useful reagent for sulfation reactions?

A1: this compound acts as a convenient source of sulfur trioxide (SO3), a potent electrophile. The trimethylamine component serves as a Lewis base, complexing with SO3 and moderating its reactivity. This complexation allows for controlled and selective sulfation reactions.

Q2: What specific applications of this compound are highlighted in the research papers?

A2: The research highlights the use of this compound for synthesizing:

  • Flavonoid sulfates: The reagent facilitates the synthesis of flavonoid 3′,4′-disulfates and specific 3,3′-disulfates by exploiting the differential hydrolysis rates of sulfate groups at different positions. []
  • Sulfated glycolipids: this compound enables the regioselective sulfation of glycolipids, which are studied for their selectin-inhibiting properties. This involves sulfation at specific hydroxyl groups on the sugar moiety while leaving other functionalities intact. []
  • Sulfated polysaccharides: Water-insoluble polysaccharides like those derived from Grifola frondosa mycelium can be modified to enhance their water solubility through sulfation using this compound. [, ]
  • Heparinoid analogs: This reagent is used for the resulfation of partially desulfated heparinoids, potentially impacting their anticoagulant activity. []

Q3: Can you provide examples of regioselective sulfation achieved with this reagent?

A3: Certainly. In one study, this compound facilitated the selective synthesis of β-D-GlcA-(1→3)-β-D-Gal disaccharides with sulfate groups at specific positions (4-, 6-, or 4,6-disulfate). [] Another study demonstrated its use in synthesizing 3′-sulfolactose and 3′-sulfo-β-galactosylceramide, showcasing its applicability for complex glycoside substrates. []

Q4: Are there any studies on the impact of reaction conditions on sulfation with this compound?

A4: Yes, a study investigating the sulfation of a polysaccharide from Grifola frondosa mycelium found that a higher yield of sulfation was achieved with a specific molar ratio of sulfur trioxide to monosaccharide units in the polysaccharide, along with controlled temperature and reaction time. [, ]

Q5: How is this compound characterized?

A5: While the provided research focuses on applications, a key publication mentions a method for determining the active sulfur trioxide content within sulfur trioxide complexes like this compound. [] This suggests that analytical techniques are crucial for characterizing and ensuring the quality of this reagent.

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